DL-Phenylephrine hydrochloride
Overview
Description
DL-Phenylephrine hydrochloride is a compound with the molecular formula C9H14ClNO2 . It is also known by other names such as Eyelo, Matafa-lind, and Pyracort D . It is a selective α1-adrenergic receptor agonist used as a decongestant . Phenylephrine lowers intraocular pressure and is used as an agent to dilate the pupil .
Molecular Structure Analysis
The molecular weight of DL-Phenylephrine hydrochloride is 203.66 g/mol . The IUPAC name is 3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride . The InChI is 1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H . The Canonical SMILES is CNCC(C1=CC(=CC=C1)O)O.Cl .Chemical Reactions Analysis
One of the chemical reactions involving DL-Phenylephrine hydrochloride is the oxidative coupling reaction with p-aminobenzophenone using potassium periodate as an oxidant .Physical And Chemical Properties Analysis
DL-Phenylephrine hydrochloride is a white solid . More detailed physical and chemical properties can be found in its Safety Data Sheet .Scientific Research Applications
Ophthalmic Applications
DL-Phenylephrine hydrochloride is extensively used in ophthalmology due to its potent and effective properties. It is primarily utilized as a mydriatic agent for dilating pupils during ophthalmic examinations. Studies have highlighted its efficacy in ophthalmology, particularly for dilating pupils with minimal ocular side effects. This makes it a suitable choice for ophthalmic examinations and for use in specific patient groups such as infants and the elderly (Meyer & Fraunfelder, 1980).
Analytical and Pharmacokinetic Studies
Phenylephrine hydrochloride's properties have been the subject of various analytical and pharmacokinetic studies. These include research on its stability, degradation, and solubility in different conditions, providing crucial information for its formulation and application in pharmaceuticals. For instance, its solubility in supercritical carbon dioxide was investigated, which is relevant for pharmaceutical processes (Rajaei et al., 2013).
Impact on Transmembrane Potentials
Research on phenylephrine hydrochloride has also explored its effects on transmembrane potentials, particularly in cardiac tissues. This research is crucial for understanding its impact on cardiac function and potential therapeutic applications (Ledda, Marchetti, & Manni, 1971).
Sympathomimetic Properties
As a sympathomimetic drug, phenylephrine hydrochloride's impact on various physiological processes has been a topic of interest. Studies have examined its vasoconstrictive properties and effects on blood vessels, contributing to understanding its role in decongestant applications and potential cardiovascular implications (Flavahan, 2005).
Safety And Hazards
Future Directions
The US Food and Drug Administration (FDA) has approved intravenous phenylephrine hydrochloride to elevate blood pressure in adults experiencing clinically significant hypotension, primarily attributed to vasodilation, in situations such as septic shock or anesthesia . It is also an over-the-counter (OTC) medication in ophthalmic formulations to facilitate mydriasis and vasoconstriction of conjunctival blood vessels . Furthermore, this medication is administered intranasally to treat uncomplicated nasal congestion and is an OTC additive to topical hemorrhoid medications .
properties
IUPAC Name |
3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Phenylephrine hydrochloride | |
CAS RN |
154-86-9, 20368-45-0 | |
Record name | Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Phenylephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eyelo | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLEPHRINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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